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molecular formula C13H8BrClO3 B8304249 3-Bromo-4-(4-chlorophenoxy)-benzoic acid

3-Bromo-4-(4-chlorophenoxy)-benzoic acid

Cat. No. B8304249
M. Wt: 327.56 g/mol
InChI Key: VZTKIMFQVFDSTK-UHFFFAOYSA-N
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Patent
US08772343B2

Procedure details

To a solution of methyl-3-bromo-4-(4-chlorophenoxy)-benzoate (Preparation 28, 2 g, 6 mmol) in 40 mL methanol was added sodium hydroxide (0.486 g, 11.7 mmol) in 10 mL water. The reaction mixture was stirred at 50° C. for 16 hours and then acidified to pH 4 with 1M hydrochloric acid, stirred for 1 hour, filtered and dried in vacuo to afford the title compound (1.53 g, 78%).
Name
methyl-3-bromo-4-(4-chlorophenoxy)-benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:6]([Br:18])[CH:5]=1.[OH-].[Na+].Cl>CO.O>[Br:18][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[O:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[C:3]([OH:19])=[O:2] |f:1.2|

Inputs

Step One
Name
methyl-3-bromo-4-(4-chlorophenoxy)-benzoate
Quantity
2 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OC1=CC=C(C=C1)Cl)Br)=O
Name
Quantity
0.486 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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